molecular formula C16H11Cl2N3O2 B3451033 5-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide

5-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide

Cat. No. B3451033
M. Wt: 348.2 g/mol
InChI Key: UJAVHCVNTZOFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its role in various physiological and biochemical processes.

Mechanism of Action

DPCPX is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine is an endogenous ligand for the A1 receptor, and its activation leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. DPCPX binds to the A1 receptor and prevents the binding of adenosine, thereby blocking its inhibitory effects on adenylate cyclase and increasing intracellular cAMP levels.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of cardiovascular function, neuronal activity, and inflammation. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury by reducing infarct size and improving cardiac function. DPCPX has also been shown to modulate neuronal activity in the brain and to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy. Additionally, DPCPX has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, making it a useful tool for studying the role of this receptor in various physiological and biochemical processes. However, DPCPX also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of DPCPX, including the exploration of its potential therapeutic effects in various diseases, such as cardiovascular disease, neurological disorders, and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of DPCPX on various physiological and biochemical processes, as well as to develop more potent and selective A1 receptor antagonists for use in research and potential therapeutic applications.

Scientific Research Applications

DPCPX has been extensively studied for its role in various physiological and biochemical processes, including cardiovascular function, neuronal activity, and inflammation. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury and to reduce the infarct size in animal models. DPCPX has also been shown to modulate neuronal activity in the brain and to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy. Additionally, DPCPX has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-10-4-5-12(13(18)7-10)15-8-14(21-23-15)16(22)20-9-11-3-1-2-6-19-11/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAVHCVNTZOFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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